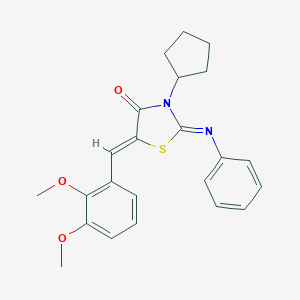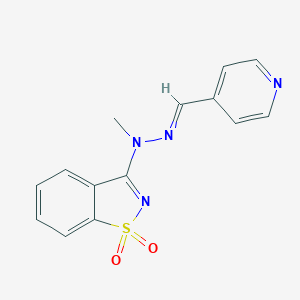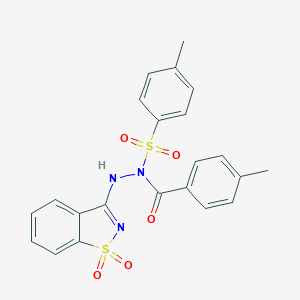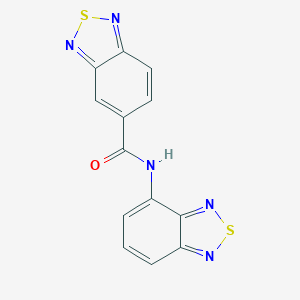
4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a naphthyl group, an ethoxy group, and a thioxo group, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxy-1-naphthaldehyde with a suitable amine, followed by cyclization and introduction of the thioxo group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the naphthyl group or the thioxo group, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced naphthyl derivatives or thioethers.
Substitution: Compounds with substituted ethoxy groups.
Wissenschaftliche Forschungsanwendungen
4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 4-(((2-Ethoxy-1-naphthyl)methylene)amino)benzenesulfonamide
- 4-(2-{[(2-Ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide
Comparison: 4-(2-ETHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a naphthyl group, an ethoxy group, and a thioxo group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to similar compounds that may lack one or more of these functional groups.
Eigenschaften
Molekularformel |
C18H19N3O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-13-9-8-11-6-4-5-7-12(11)15(13)16-14(17(19)22)10(2)20-18(24)21-16/h4-9,16H,3H2,1-2H3,(H2,19,22)(H2,20,21,24) |
InChI-Schlüssel |
IUPMNMDVDZFOKF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[3-CYCLOPENTYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}-1H-INDOL-1-YL)ACETAMIDE](/img/structure/B327070.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B327071.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 4-nitrobenzoate](/img/structure/B327073.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B327074.png)


![methyl 4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoate](/img/structure/B327077.png)
![3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327081.png)
![3-(1-{5-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327082.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-cyano-3-{1-[4-({4-nitrophenyl}sulfanyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327084.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
